molecular formula C18H12BCl3O3 B1348241 Tris(4-chlorophenyl) borate CAS No. 7359-58-2

Tris(4-chlorophenyl) borate

Cat. No.: B1348241
CAS No.: 7359-58-2
M. Wt: 393.5 g/mol
InChI Key: JOAZIIBFQMIXJM-UHFFFAOYSA-N
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Description

General Context of Boron-Containing Compounds in Advanced Chemical Research

Boron-containing compounds (BCCs) have carved out a significant niche in advanced chemical research, with their applications spanning from medicinal chemistry to materials science. acs.orgresearchgate.netprimescholars.com The unique electronic properties of boron, particularly its Lewis acidity, allow for the formation of reversible covalent bonds, a feature that has been exploited in the design of therapeutic agents. acs.orgresearchgate.net To date, several boron-containing drugs have received FDA approval for treating a range of conditions, including cancer and infections. acs.orgnih.gov Beyond medicine, boron compounds are integral to the development of fluorophores for imaging and carboranes for neutron capture therapy. researchgate.net The versatility of both natural and synthetic BCCs continues to drive their expanding use in various scientific fields. researchgate.net

Significance of Arylborate Anions as Weakly Coordinating Counterions in Chemical Systems

In the landscape of chemical reactions, particularly in catalysis, the role of the counterion is of paramount importance. Arylborate anions have emerged as highly effective "weakly coordinating anions" (WCAs). uu.nlwikipedia.org The term "weakly coordinating" signifies that these anions have a minimal interaction with the cationic active species in a chemical system. wikipedia.orgcuvillier.de This property is crucial as it allows the cation to maintain its high reactivity. uu.nl

The development of WCAs was spurred by the need for stable and less coordinating counterions for highly reactive catalysts, such as those used in olefin polymerization. uu.nl Traditional counterions were often found to interact with and deactivate these sensitive catalysts. uu.nl Arylborates, particularly those with electron-withdrawing groups like halogens on the phenyl rings, effectively delocalize the negative charge over their large surface area. cuvillier.de This charge delocalization minimizes the anion's nucleophilicity and basicity, preventing it from interfering with the cationic center. cuvillier.de Consequently, arylborates have become indispensable in stabilizing reactive cations and enabling a wide array of catalytic transformations. uu.nluni-wuerzburg.de

Research Trajectories and Applications of Tris(4-chlorophenyl) Borate (B1201080) and its Analogues

Tris(4-chlorophenyl) borate and its analogues are a specific class of arylborates that have garnered attention for their utility in various chemical applications. The introduction of chlorine atoms on the phenyl rings enhances the weakly coordinating nature of the resulting borate anion.

Research has shown that tris(aryl)borates can act as catalysts in their own right. For instance, borate esters have been demonstrated to be highly efficient catalysts for amide bond formation, a fundamental reaction in organic synthesis. nih.gov Furthermore, the complexation of amines with borate esters, including tris(p-chlorophenyl)borate, has been explored for their potential as catalysts in the production of polyurethanes. google.com These complexes can offer advantages such as delayed initiation and improved solubility. google.com

In the field of materials science, the oxidative coupling of tetraaryl borates, including potassium tetrakis(4-chlorophenyl)borate, has been investigated within metal-organic cages, demonstrating the role of these compounds in radical-mediated reactions. mdpi.com The study of chlorinated paraffins, which share the feature of chlorinated organic structures, highlights the broader interest in understanding the behavior and impact of chlorinated compounds in various systems. frontiersin.orgnih.gov The synthesis and screening of related compounds, such as tris(p-haloaryl)silanols, for catalytic amidation further underscores the ongoing research into halogenated aryl compounds for catalysis. acs.org

Interactive Data Table: Properties of Tris(4-chlorophenyl)borane (B13896641)

PropertyValue
IUPAC Nametris(4-chlorophenyl)borane
Molecular FormulaC18H12BCl3
Molecular Weight345.5 g/mol
CAS Number28445-30-9

Properties

IUPAC Name

tris(4-chlorophenyl) borate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BCl3O3/c20-13-1-7-16(8-2-13)23-19(24-17-9-3-14(21)4-10-17)25-18-11-5-15(22)6-12-18/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOAZIIBFQMIXJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(OC1=CC=C(C=C1)Cl)(OC2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BCl3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90348261
Record name Tris(4-chlorophenyl) borate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7359-58-2
Record name Tris(4-chlorophenyl) borate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Coordination Chemistry of Tris 4 Chlorophenyl Borate and Analogous Borates

Electronic Structure and Ligand Design Principles of 4-Chlorophenyl Borate (B1201080) Anions

Ligand design principles for poly(aryl)borate anions focus on modulating their steric and electronic properties. For tris(4-chlorophenyl) borate, the key design elements are:

Steric Bulk: The three phenyl rings create significant steric hindrance around the boron atom. This bulk can be strategically used to control the coordination number of the metal center, often favoring lower coordination numbers and preventing the formation of polymeric structures.

The design of analogous scorpionate ligands, such as the widely studied tris(pyrazolyl)borates (Tp ligands), has shown that modifications to the aryl or pyrazolyl rings allow for fine-tuning of the ligand's properties to achieve specific catalytic or electronic outcomes.

Metal Complexation with Poly(aryl)borate Ligands and Related Scorpionates

Poly(aryl)borate ligands, including by extension this compound, are versatile ligands capable of coordinating to a wide range of metal ions. Their coordination behavior is heavily influenced by the steric and electronic factors discussed above. These ligands typically act as tridentate ligands, binding to a metal center in a facial manner, which has led to the "scorpionate" nickname due to the way they appear to "sting" the metal. jcsp.org.pk

Coordination of Transition Metals (e.g., Ruthenium, Rhodium, Molybdenum, Copper, Silver, Gold, Vanadium)

Based on studies of analogous poly(aryl)borate and scorpionate ligands, this compound is expected to form stable complexes with a variety of transition metals.

Ruthenium: Ruthenium complexes with tris(pyrazolyl)borate ligands have been extensively studied. rsc.org These complexes are often synthesized by reacting a ruthenium precursor, such as a ruthenium halide, with the borate salt. The resulting complexes can exhibit interesting catalytic and photophysical properties. rsc.org

Rhodium: Rhodium complexes with borate ligands are known to be active catalysts for various organic transformations, including hydroboration. rsc.org The steric bulk of the aryl groups can influence the selectivity of these catalytic reactions.

Molybdenum: Molybdenum complexes with tris(pyrazolyl)borate ligands have been synthesized and characterized. nih.govmdpi.com These complexes can adopt various geometries depending on the steric demands of the ligand and the other coordinating species. mdpi.com

Copper, Silver, and Gold: The coinage metals readily form complexes with poly(aryl)borate and scorpionate ligands. nsf.govacs.orgnih.govacs.orgnih.gov The coordination geometry around the metal center can vary from linear to tetrahedral, depending on the stoichiometry and the nature of the other ligands present. Gold(III) complexes with tris- and tetrakis(pyrazol-1-yl)borate ligands have been synthesized, displaying square planar geometries. nih.govacs.orgfigshare.com

Vanadium: Vanadium complexes supported by tris(pyrazolyl)borate ligands have been prepared and studied for their catalytic potential in polymerization reactions. researchgate.net

The following table summarizes representative examples of transition metal complexes with analogous poly(aryl)borate and scorpionate ligands.

MetalLigand TypeExample Complex FormulaReference
RutheniumTris(σ-B–H) borate[Cp*Ru(H)₂(H₂BAr)] rsc.org
RhodiumIminophosphineRhodium complexes for hydroboration rsc.org
MolybdenumTris(pyrazolyl)borateEt₄N[TpMo(CO)₃(InBr₃)] nih.govmdpi.com
CopperTris(pyrazolyl)borate[XpyMeTpCu]₂(μ-OH)₂ nih.gov
SilverTris(pyrazolyl)borate[HB(Pz)₃]Ag(PR₃) acs.org
GoldTris(pyrazolyl)borate[Au{κ²-N,N'-BH(Pz)₃}Cl₂] nih.govacs.orgfigshare.com
VanadiumTris(pyrazolyl)borateV(TptBu2)Cl researchgate.net

Ligand Field Effects and Stereochemical Influences on Complex Formation

The electronic and steric properties of poly(aryl)borate ligands have a profound impact on the ligand field around the metal center and the stereochemistry of the resulting complexes.

Ligand Field Effects: The electron-withdrawing 4-chlorophenyl groups in this compound are expected to create a weaker ligand field compared to more electron-donating analogues. This can influence the electronic absorption spectra, magnetic properties, and reactivity of the metal complexes. Studies on related systems have shown that changes in the ligand's electronic properties can significantly alter the UV-Vis, EPR, and NMR spectra of the complexes. nih.gov

Stereochemical Influences: The bulky nature of the three aryl groups in this compound imposes significant stereochemical constraints on the metal center. This steric hindrance can:

Dictate the coordination number, often enforcing a facial coordination mode.

Influence the geometry of the complex, which can range from distorted tetrahedral to octahedral depending on the metal and other ligands.

Control the accessibility of the metal center to substrates in catalytic reactions, thereby influencing selectivity.

The interplay between ligand field effects and stereochemistry is crucial in the design of metal complexes with specific properties. For instance, in tris(3-phenyl-5-methyl-1,2,4-triazolyl)borate complexes, ligand field effects can lead to ligand rearrangement. nih.gov

Stabilization of Reactive Metal Centers by Borate Anions and Ligands

A key feature of poly(aryl)borate and scorpionate ligands is their ability to stabilize reactive metal centers. The strong, multidentate coordination of these ligands can protect the metal from decomposition pathways such as oxidation or polymerization. The steric bulk of the aryl groups provides a kinetic barrier to the approach of other molecules, while the electronic donation from the ligand helps to satisfy the electronic requirements of the metal center.

This stabilizing effect is particularly important in catalysis, where highly reactive, low-coordinate metal species are often key intermediates. By providing a stable coordination environment, these borate ligands can enable catalytic cycles that would otherwise be inaccessible.

Investigating the Nature of Metal-Boron Interactions in Borate Complexes

While the primary coordination of poly(aryl)borate ligands occurs through the donor atoms of the aryl or other appended groups, the possibility of direct metal-boron interactions has been a subject of interest. In most scorpionate-type complexes, the boron atom is not directly bonded to the metal. However, in some cases, particularly with electron-deficient metal centers, weak interactions between the metal and the B-H or B-C bonds of the ligand have been observed or proposed.

For this compound, a direct metal-boron bond is not expected to be a primary feature of its coordination chemistry. The interaction is more likely to be dominated by the coordination of the aryl groups. However, subtle electronic effects transmitted through the boron-aryl framework will undoubtedly influence the properties of the metal center. In copper complexes with tris(7-azaindolyl)borate ligands, for example, the ligand has been found to bind to the metal centers via a κ³-N,N,H coordination mode, indicating an interaction with a B-H bond. nih.gov

Catalytic Applications of Tris 4 Chlorophenyl Borate and Borate Based Systems

Role of Tris(4-chlorophenyl) Borate (B1201080) in Electrophilic Catalysis

Tris(4-chlorophenyl)borane (B13896641), as a triarylborane, possesses a vacant p-orbital on the boron atom, rendering it a Lewis acidic species. This Lewis acidity is the foundation of its potential role in electrophilic catalysis, where it can activate substrates by withdrawing electron density. The catalytic activity of triarylboranes is highly dependent on the substituents on the phenyl rings. Electron-withdrawing groups enhance the Lewis acidity of the boron center, making the borane (B79455) a more effective catalyst for certain reactions. mdpi.com

The chlorine atom at the para-position of the phenyl rings in tris(4-chlorophenyl)borane is an electron-withdrawing group, which increases the Lewis acidity of the boron center compared to the unsubstituted triphenylborane (B1294497). This enhanced acidity suggests its potential utility in various electrophilic catalytic processes, such as Friedel-Crafts reactions, Diels-Alder reactions, and hydrosilylations. nih.govmdpi.com For instance, highly Lewis acidic boranes like tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) are known to catalyze these transformations effectively. nih.govnih.gov While specific examples of tris(4-chlorophenyl)borane in these exact roles are not extensively documented in peer-reviewed literature, its electronic properties suggest it could serve as a catalyst in reactions where a moderate to strong Lewis acid is required.

The general mechanism for such catalytic processes involves the coordination of the Lewis acidic borane to a Lewis basic site on one of the reactants. This coordination polarizes the reactant, making it more susceptible to nucleophilic attack. After the key bond-forming step, the borane catalyst is regenerated, completing the catalytic cycle.

Borate Anions as Co-catalysts in Olefin Coordination Polymerization and Related Processes

In the realm of olefin polymerization, borate anions, particularly those with weakly coordinating properties, play a pivotal role as co-catalysts or activators for transition metal pre-catalysts. mdpi.com The primary function of the borate anion is to abstract an alkyl or hydride group from the neutral transition metal complex, generating a highly electrophilic and catalytically active cationic metal species. nih.gov This process is central to the activation of metallocene and other single-site catalysts used in the production of polyolefins.

The most commonly employed borate anions for this purpose are based on the tetrakis(pentafluorophenyl)borate (B1229283) ([B(C₆F₅)₄]⁻) scaffold. nih.govnih.gov The high degree of fluorination in these anions ensures that they are very weakly coordinating, which is essential for maintaining the high reactivity of the cationic metal center. While the use of the tris(4-chlorophenyl)borate anion as a co-catalyst is not as prevalent, the principles of its function would be analogous. The anion would need to be sufficiently weakly coordinating to allow for olefin coordination and insertion at the metal center.

The effectiveness of a borate anion as a co-catalyst is inversely related to its coordinating ability. The electron-withdrawing nature of the chloro substituents in the tris(4-chlorophenyl)borate anion would lead to a delocalization of the negative charge, making it a relatively weakly coordinating anion compared to non-halogenated analogues like tetraphenylborate. However, its performance in comparison to the highly fluorinated borates would depend on the specific catalytic system and reaction conditions.

Catalyst System ComponentFunction
Transition Metal Pre-catalystSource of the active catalytic center.
Alkylating Agent (e.g., AlR₃)Alkylates the transition metal pre-catalyst.
Borate Anion (Co-catalyst) Abstracts an alkyl group to generate a cationic, active catalyst.
Olefin MonomerThe substrate that is polymerized.

Lewis Acidic Boranes in Catalytic Hydroboration Reactions

Hydroboration is a fundamental reaction in organic synthesis that involves the addition of a boron-hydrogen bond across a double or triple bond. While stoichiometric hydroboration is well-established, the development of catalytic variants has been an area of active research. Lewis acidic boranes have emerged as effective catalysts for the hydroboration of various unsaturated substrates using hydroborane reagents like pinacolborane (HBpin). nih.govnih.gov

The catalytic cycle is believed to involve the activation of the B-H bond of the hydroborane reagent by the Lewis acidic borane catalyst. This can proceed through various mechanisms, including the formation of a frustrated Lewis pair with the substrate or the formation of a more reactive boronium species. Highly Lewis acidic boranes, such as B(C₆F₅)₃ and tris(2,4,6-trifluorophenyl)borane, have demonstrated significant catalytic activity in these reactions. nih.govresearchgate.net

There is a lack of specific reports on the use of tris(4-chlorophenyl)borane as a catalyst for hydroboration reactions in the scientific literature. This is likely due to the preference for boranes with stronger Lewis acidity to achieve higher catalytic turnover and efficiency. The moderate Lewis acidity of tris(4-chlorophenyl)borane may not be sufficient to effectively catalyze the hydroboration of less reactive alkenes or alkynes under mild conditions.

Impact of Borate Ligand Platforms on Catalytic Activity and Selectivity

The structure of the borate ligand platform has a profound impact on the catalytic activity and selectivity of the resulting system. The electronic and steric properties of the substituents on the aryl rings of triarylboranes and their corresponding borates are key determinants of their performance.

The introduction of electron-withdrawing substituents, such as the chloro group in the para-position of tris(4-chlorophenyl)borate, increases the Lewis acidity of the boron center. thieme-connect.comresearchgate.net This enhanced acidity can lead to a more efficient generation of the active cationic species in olefin polymerization, potentially increasing the catalytic activity. However, an overly strong interaction between the resulting borate anion and the cationic metal center can also inhibit catalysis. Therefore, a balance must be struck between the Lewis acidity of the parent borane and the coordinating ability of the resulting borate anion.

The table below illustrates the electronic effect of different substituents on the phenyl ring, quantified by the Hammett parameter (σₚ). A more positive value indicates a stronger electron-withdrawing effect.

Substituent (at para-position)Hammett Parameter (σₚ)
-OCH₃-0.27
-CH₃-0.17
-H0.00
-Cl 0.23
-CF₃0.54
-NO₂0.78

This data indicates that the chloro group has a moderate electron-withdrawing effect, suggesting that tris(4-chlorophenyl)borane is a stronger Lewis acid than triphenylborane but weaker than boranes with more strongly electron-withdrawing groups like trifluoromethyl or nitro groups. This tunability of electronic properties is a key aspect in the design of borane and borate-based catalysts for specific applications.

Materials Science Applications of Tris 4 Chlorophenyl Borate Derivatives

Integration into Polymeric Matrices for Functional Materials

The incorporation of borate (B1201080) derivatives into polymer structures is a key strategy for creating materials with enhanced or novel properties. These boron-containing polymers can be synthesized with the borate unit as a pendant group, integrated into the main chain, or as a cross-linking agent. mdpi.comrsc.org The presence of the boron center can significantly influence the polymer's physical and chemical characteristics.

Research has demonstrated that integrating borate compounds can improve the functional performance of polymeric materials. For instance, polyethylene (B3416737) glycol borate (PEG-BAE) has been synthesized and incorporated into phenolic foams, resulting in improved flexural and compression strengths and a reduced pulverization ratio compared to foams toughened with pure polyethylene glycol. acs.org In other applications, borate derivatives are used to create stimuli-responsive luminescent polymers. rsc.org These "smart" materials can change their properties in response to external stimuli, such as pH or the presence of specific molecules like sugars, due to the reversible binding capabilities of the boronic acid or ester groups. scite.ai

The method of polymerization is crucial for creating well-defined polymer architectures. Techniques like reversible addition–fragmentation chain transfer (RAFT) polymerization and atom transfer radical polymerization (ATRP) have been successfully employed to synthesize boron-containing block copolymers with controlled molecular weight and narrow dispersity. rsc.org This level of control allows for the precise design of nanostructured materials with tailored properties for specific applications. rsc.orgscite.ai Furthermore, the polymer matrix itself can influence the luminescent properties of the embedded borate compounds. Studies comparing polystyrene (PS), polycarbonate (PC), and polymethyl methacrylate (B99206) (PMMA) matrices have shown that the choice of polymer can affect the quantum yield and energy transfer efficiency of the borate luminophores. researchgate.net

Role in Optoelectronic Devices and Fluorescent Materials (e.g., OLEDs)

Triarylborane derivatives are particularly impactful in the field of optoelectronics, largely due to their inherent electron-deficient nature. nih.govresearchgate.net The vacant p-orbital on the boron atom makes these compounds strong electron acceptors. mdpi.com When incorporated into a π-conjugated system, often paired with an electron-donating group, they create donor-acceptor (D-A) type materials with tunable intramolecular charge transfer properties. mdpi.com This characteristic is fundamental to their application in Organic Light Emitting Diodes (OLEDs). nih.govsemanticscholar.org

In OLEDs, triarylborane-based materials can function as both electron transporters and light emitters. mdpi.comnih.gov Their low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy levels facilitate efficient electron injection and transport. mdpi.com As emitters, their fluorescence properties can be tuned across the visible spectrum, from blue to deep red, by modifying the molecular structure. mdpi.com A significant area of research is in developing boron-containing materials for highly efficient blue OLEDs, which are critical for display and lighting applications. frontiersin.org

Recent advancements have focused on using triarylboranes in emitters that exhibit thermally activated delayed fluorescence (TADF). frontiersin.org TADF materials can harvest both singlet and triplet excitons for light emission, leading to theoretical internal quantum efficiencies of up to 100%. OLED devices using boron-based TADF emitters have achieved remarkable external quantum efficiencies (EQEs), with values exceeding 20% for green and sky-blue emission. mdpi.comfrontiersin.org The design of these molecules often involves creating a rigid structure to enhance emissive properties in the solid state. frontiersin.org

Below is a data table summarizing the performance of selected triarylborane-based materials in OLED devices.

Compound TypeEmission ColorMax. Luminous Efficiency (cd·A⁻¹)Max. External Quantum Efficiency (EQE) (%)CIE Coordinates (x, y)Reference
Borylated D-A-D CompoundBluish-Green7.132.7N/A mdpi.com
TPE-Carbazole-Mes₂BPure Blue4.28N/A(0.18, 0.21) mdpi.com
Green TADF EmitterGreenN/A22.8N/A mdpi.com
p-Isomer TADF EmitterSky-BlueN/A20.5N/A frontiersin.org
TBN-TBA in 2,6-DCzppy hostDeep BlueN/A32.1N/A frontiersin.org

Development of Metallopolymers and Polymer-Supported Catalysts Utilizing Borate Components

Borate derivatives play a crucial role in catalysis, particularly in the activation of catalysts for olefin polymerization. While not always part of the final polymer structure, borate compounds, such as perfluoroaryl borates, are essential co-catalysts for Group 4 metallocene and post-metallocene catalysts. nih.govnih.gov They function by abstracting a ligand from the metal pre-catalyst to generate a cationic, catalytically active species. nih.gov The choice of borate activator can significantly impact the catalyst's activity and the properties of the resulting polyolefin. nih.govacs.org

In the realm of metallopolymers, borate ligands are used to create scaffolds for binding metal centers. Tris(pyrazolyl)borate, a close structural relative of tris(pyridyl)borate, can be incorporated into polymeric structures like polystyrene. researchgate.net This functionalized polymer then serves as a macroligand, capable of coordinating with metal fragments to form metallopolymers with novel optical, electronic, or magnetic properties. researchgate.net

The development of polymer-supported catalysts offers advantages in terms of catalyst recovery and reuse, which is crucial from both an economic and environmental perspective. hilarispublisher.com By immobilizing a metal complex onto a polymer support, the catalyst can be easily separated from the reaction mixture. rsc.org Borate ligands can be integrated into this framework, either as part of the ligand system that binds the active metal center or as a component of the polymer backbone itself, influencing the catalytic environment. Research in this area aims to create heterogeneous catalysts that combine the high activity and selectivity of single-site catalysts with the practical benefits of a solid support. hilarispublisher.comrsc.org

Metal-Organic Framework (MOF) Synthesis Incorporating Tris(pyridyl) Borate Ligands

Tris(pyridyl)borate (Tpyb) and related tris(pyrazolyl)borate (Tp) ligands, often called "scorpionate" ligands, are versatile building blocks for coordination chemistry and the construction of advanced materials like Metal-Organic Frameworks (MOFs). jcsp.org.pknih.gov These tripodal ligands feature a central borate core with three nitrogen-containing heterocyclic arms (pyridyl or pyrazolyl groups) that can coordinate to a metal center. nih.gov The B-C bond in tris(pyridyl)borates offers different stability and electronic properties compared to the B-N bond in the more traditional tris(pyrazolyl)borates. bohrium.com

The geometry of these ligands allows them to form stable, often octahedral, complexes with a wide range of metal ions. nih.gov The pendant pyridyl or pyrazolyl groups that are not directly coordinated to the primary metal center can remain available for further coordination. nih.gov This feature is exploited in the synthesis of MOFs, where these pendant groups can link to adjacent metal centers, extending the structure into one-, two-, or three-dimensional polymeric networks. nih.gov

The specific structure of the resulting framework can be tuned by changing the substituents on the pyridyl or pyrazolyl rings or by selecting different metal ions. nih.gov For example, complexes using tris(3-pyridyl)borate and tris(4-pyridyl)borate ligands with thallium(I) have been shown to form 1D and 2D polymeric chains and sheets. nih.gov The resulting materials can exhibit microporosity and have potential applications in catalysis and supramolecular assembly. bohrium.com The synthesis of zinc(II) complexes with tris[3-(2-pyridyl)-pyrazolyl] borate, for instance, has been explored for its biological applications and potential use in drug delivery frameworks. nih.gov

Application in Ion-Conducting Materials (e.g., battery electrolytes)

The chemical structure of the borate center is designed to be weakly coordinating, with high charge delocalization, which weakens the ionic association with Li+ and promotes cation mobility. berkeley.edunih.govehu.es Researchers have developed various borate-based polymer architectures, including linear polymers, cross-linked networks, and gel electrolytes, to optimize ionic conductivity. berkeley.edursc.orgacs.org For example, an anionic borate network polymer (ANP-5) demonstrated a high room-temperature ionic conductivity of 1.5 × 10⁻⁴ S cm⁻¹ and a tLi+ of 0.95, showcasing its potential as a quasi-solid electrolyte for lithium metal batteries. berkeley.edujcesr.org

The synergy between anion-trapping boron moieties and ion-solvating polymer chains, such as those in poly(ethylene glycol) (PEG) or polytetrahydrofuran (PTHF), has been shown to enhance both salt dissociation and cation mobility. acs.orgnih.govnih.gov These materials offer a promising path toward safer, high-performance solid-state batteries. jcesr.org

The table below presents key performance metrics for several borate-based polymer electrolytes.

Polymer Electrolyte SystemConducting IonIonic Conductivity (S·cm⁻¹)Cation Transference Number (t+)Temperature (°C)Reference
Anionic Borate Network Polymer (ANP-5)Li⁺1.5 × 10⁻⁴0.95Room Temp. berkeley.edu
Methacrylic Borate HomopolymerLi⁺1.65 × 10⁻⁴0.9360 nih.govehu.es
Boron-PTHF Semi-IPN (O/Na: 10)Na⁺1.13 × 10⁻⁵0.88Room Temp. acs.org
Semi-IPN with Boron Cross-linker (BC)Li⁺4.2 × 10⁻³N/A30 nih.gov
Polyphosphazene with BF₃ groupsLi⁺3.6 × 10⁻⁴N/A60 mdpi.com

Electrochemical Investigations and Applications of Tris 4 Chlorophenyl Borate Species

Electrochemical Characterization of Borate (B1201080) Anions and their Complexes

The electrochemical behavior of tris(4-chlorophenyl) borate is fundamental to its application in various electrochemical systems. Its characterization, particularly through cyclic voltammetry, reveals its stability and the potential window it offers for analytical measurements.

Application in Ion-Selective Electrodes (ISEs) as Lipophilic Additives

One of the most prominent applications of this compound is as a lipophilic additive in the membranes of ion-selective electrodes (ISEs). In this role, it acts as an ion-exchanger, promoting the selective response of the electrode to a target analyte. The potassium salt, potassium tetrakis(4-chlorophenyl)borate (KTpClPB), is frequently used for this purpose. polymer-books.comsigmaaldrich.comlabscoop.comcalpaclab.comcalpaclab.comlabproinc.comlabproinc.comcalpaclab.com

Potentiometric Sensing of Cations and Organic Analytes

This compound has been incorporated into ISEs for the potentiometric determination of a wide array of analytes, ranging from simple inorganic cations to complex organic molecules.

Lead(II): PVC membrane electrodes for the detection of lead(II) ions have been developed using specific ionophores, with potassium tetrakis(4-chlorophenyl) borate included in the membrane formulation as an anionic additive.

Atropine (B194438): A solid-contact potentiometric sensor for the determination of atropine was developed using a polymeric membrane containing cucurbit sigmaaldrich.comuril as an ionophore, 2-nitrophenyl octyl ether as a plasticizer, and potassium tetrakis(4-chlorophenyl) borate as a lipophilic additive. researchgate.net This sensor exhibited a near-Nernstian response with a slope of 58.7 ± 0.6 mV/decade. researchgate.net

Chlorhexidine: Potentiometric sensors with polymer membranes have been developed for the determination of chlorhexidine. semanticscholar.org The most effective electrode was based on heptakis(2,3,6-tri-O-benzoyl)-β-cyclodextrin as an ionophore, with potassium tetrakis(4-chlorophenyl) borate as a lipophilic salt additive, exhibiting a cationic slope of 30.9 ± 2.9 mV/decade. semanticscholar.org

Chloroquine (B1663885) and Amodiaquine: PVC membrane sensors have been constructed for the determination of the antimalarial drugs chloroquine and amodiaquine. researchgate.netnih.gov The sensing membranes for both drugs were based on the formation of an ion-pair between the cationic drug and the tetrakis(4-chlorophenyl)borate anion. researchgate.netnih.gov These electrodes displayed near-Nernstian responses over a wide concentration range. nih.gov

Cesium: Thiacalix researchgate.netbiscrown-6,6 has been used as an ionophore in a PVC matrix membrane for a cesium-selective electrode, with potassium tetrakis(4-chlorophenyl) borate serving as a lipophilic salt additive.

1-(3-chlorophenyl)piperazine: A supramolecular assembly of 15-crown-5 (B104581) and sodium tetraphenylboron has been utilized as an ionophore for the selective recognition of the psychoactive substance 1-(3-chlorophenyl)piperazine. This was used in conjunction with potassium tetrakis(p-chlorophenyl)borate in a polymeric membrane sensor.

The table below summarizes the performance characteristics of some ISEs that utilize this compound.

AnalyteIonophore/Active AgentLipophilic AdditiveLinear RangeSlope (mV/decade)Reference
AtropineCucurbit sigmaaldrich.comurilKTpClPB1.52 x 10⁻⁶ - 1.0 x 10⁻³ M58.7 ± 0.6 researchgate.net
ChlorhexidineHeptakis(2,3,6-tri-O-benzoyl)-β-cyclodextrinKTpClPB1 x 10⁻⁶ - 1 x 10⁻³ M30.9 ± 2.9 semanticscholar.org
AmodiaquineIon-pair with TCBKTCPB3.2 x 10⁻⁶ - 2.0 x 10⁻² M28.5 - 31.4 nih.gov
ChloroquineIon-pair with TCBTCPB-Nernstian researchgate.net
CesiumThiacalix researchgate.netbiscrown-6,6KTpClPB--

Membrane Composition and Optimization in ISEs

The performance of an ISE is critically dependent on the composition of its membrane, including the choice of plasticizer and the relative amounts of ionophore and lipophilic additive. The lipophilic salt, such as potassium tetrakis(4-chlorophenyl) borate, acts as a cation-exchanger and ensures permselectivity. The optimal concentration of these additives is influenced by the charge of the target ion and the stoichiometry of the complex it forms with the ionophore.

For example, in the development of an amodiaquine-selective electrode, various plasticizers such as dioctyl phthalate (B1215562) (DOP), 2-nitrophenyl octyl ether (o-NPOE), dioctyl phenylphosphonate (B1237145) (DOPP), and bis(2-ethylhexyl)adipate (EHA) were investigated to optimize the electrode's response. nih.gov Similarly, for a chloroquine-selective electrode, dioctylphenyl phosphonate (B1237965) (DOPP) and trioctyl phosphate (B84403) (TOP) were used as solvent mediators. researchgate.net

The composition of a membrane for a lead(II) selective electrode might include:

Ionophore: A specific lead ionophore

Lipophilic Additive: Potassium tetrakis(p-chlorophenyl)borate

Plasticizer: 2-Nitrophenyl octyl ether

Polymer Matrix: Poly(vinyl chloride) (PVC)

The optimization of these components is crucial for achieving high selectivity, sensitivity, a wide linear range, and a low limit of detection.

Electrochemical Impedance Spectroscopic Analysis of Borate-Containing Membranes

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to investigate the properties of ion-selective membranes and the interfaces within the electrode. For membranes containing this compound, EIS can provide insights into the membrane's resistance, capacitance, and the processes of ion exchange and transport.

Studies on valinomycin-doped K⁺-selective membranes have been conducted using EIS. These membranes were composed of PVC, the plasticizer 2-nitrophenyl octyl ether, and potassium tetrakis(4-chlorophenyl)borate. The research focused on understanding and mitigating artifacts that can arise in the impedance spectra of these high-resistance membranes, particularly when using different electrode configurations (two-, three-, or four-electrode cells). The work highlights the importance of accurate modeling to interpret the impedance data correctly and to distinguish the properties of the ion-selective membrane from those of the measuring electrodes.

Anodic Stability and Electrolyte Performance in Magnesium-Ion Batteries

The development of high-energy-density rechargeable magnesium batteries is partly hindered by the lack of suitable electrolytes that exhibit high anodic stability and are compatible with the magnesium anode. Boron-based electrolytes are being explored as a promising solution to this challenge. While research has been conducted on various boron-based electrolytes, such as those derived from triphenyl borate and tris(pentafluorophenyl)boron, specific studies on the use of this compound in this application are not prominent in the literature. researchgate.net

The general approach in this area involves designing boron-based anions with low Highest Occupied Molecular Orbital (HOMO) energy levels to improve their oxidation stability. For instance, the introduction of tris(pentafluorophenyl)boron to a triphenyl borate-based electrolyte was shown to broaden the electrochemical stability window to over 3 V vs. Mg/Mg²⁺. researchgate.net This strategy, along with the formation of a stable solid electrolyte interphase (SEI) on the magnesium anode, contributes to improved cycling stability and efficiency. researchgate.net Although this compound shares the structural feature of a central boron atom, its specific performance metrics, such as its anodic stability limit and its effectiveness in a magnesium battery electrolyte, have not been extensively reported.

Supramolecular Chemistry and Anion Recognition by Borate Architectures

Design Principles for Anion Receptors Utilizing Borate (B1201080) Scaffolds

The design of effective anion receptors based on borate scaffolds hinges on several key principles that leverage the electronic and structural properties of boron. The primary interaction exploited is the Lewis acid-base interaction between the electron-deficient boron center and the electron-rich anion.

Lewis Acidity Modulation: The core principle involves tuning the Lewis acidity of the boron atom. In triaryl borates like tris(4-chlorophenyl) borate, the boron atom is sp² hybridized and possesses a vacant p-orbital, making it a Lewis acid. The electron-withdrawing nature of the three 4-chlorophenyl groups enhances the Lewis acidity of the boron center, making it more receptive to anion binding. The strength of this interaction can be further modulated by altering the electronic properties of the aryl substituents. More electron-withdrawing groups lead to a more Lewis acidic boron center and, consequently, stronger anion binding.

Preorganization and Cooperativity: Effective anion receptors often employ a preorganized structure where the binding sites are spatially oriented to complement the geometry of the target anion. While a simple trigonal planar borate like this compound may not have a defined cavity, its conformational flexibility allows it to adapt to incoming anions. More sophisticated designs incorporate the borate moiety into a macrocyclic or tripodal framework to create a pre-formed binding pocket. This preorganization minimizes the entropic penalty of binding and enhances selectivity.

Role of Steric Effects: Steric hindrance around the boron center can influence both the affinity and selectivity of anion binding. Bulky substituents can sterically protect the boron center from unwanted interactions, for instance, with solvent molecules, which can compete with the target anion. However, excessive steric bulk can also hinder the approach of the desired anion. Therefore, a balance must be struck to achieve optimal binding. In this compound, the three aryl groups provide a degree of steric shielding around the boron atom.

Secondary Interactions: While the primary binding interaction is often the Lewis acid-base adduct formation with the boron center, secondary non-covalent interactions can significantly enhance binding affinity and selectivity. These can include hydrogen bonding, halogen bonding, and van der Waals interactions between the anion and the receptor's scaffold. For instance, in more complex borate-based receptors, hydrogen bond donor groups can be positioned to interact with the bound anion, providing additional stabilization.

The design principles for borate-based anion receptors are summarized in the table below.

Design PrincipleDescriptionRelevance to this compound
Lewis Acidity The electron-deficient boron center acts as a Lewis acid to bind anions. This acidity is tunable by the electronic nature of the substituents.The three electron-withdrawing 4-chlorophenyl groups increase the Lewis acidity of the boron atom.
Preorganization The spatial arrangement of binding sites to match the target anion's geometry enhances binding affinity and selectivity.As a relatively simple molecule, it lacks a pre-organized cavity but can conformationally adapt to bind anions.
Steric Effects The size of the substituents around the boron atom can be used to control access to the binding site and provide selectivity.The aryl groups provide some steric hindrance, influencing which anions can effectively approach the boron center.
Secondary Interactions Additional non-covalent interactions, such as hydrogen or halogen bonds, can be incorporated into the receptor to further stabilize the anion complex.The primary interaction is Lewis acid-base; more complex scaffolds would be needed to incorporate significant secondary interactions.

Host-Guest Chemistry and Interactions with Borate-Containing Recognition Elements

Host-guest chemistry, a central concept in supramolecular chemistry, describes the formation of unique complexes between a larger 'host' molecule and a smaller 'guest' molecule or ion. In the context of borate-containing recognition elements, the borate scaffold acts as the host, and the anion is the guest.

The primary interaction driving the formation of a host-guest complex between a borate receptor and an anion is the coordination of the anion to the Lewis acidic boron center. For a triaryl borate such as this compound, the interaction with an anion (X⁻) can be represented by the following equilibrium:

B(Ar)₃ + X⁻ ⇌ [B(Ar)₃X]⁻

The resulting complex, [B(Ar)₃X]⁻, is a tetracoordinate borate species. The stability of this complex, and thus the strength of the host-guest interaction, is dependent on several factors:

The nature of the anion: "Hard" anions, such as fluoride (F⁻), which are small and have a high charge density, tend to form strong covalent bonds with the "hard" Lewis acidic boron center. "Softer" anions with more diffuse charge may interact more weakly.

The solvent: The polarity of the solvent plays a crucial role. Polar, coordinating solvents can compete with the anion for binding to the boron center, thus weakening the host-guest interaction. Non-polar solvents are generally preferred for studying these interactions.

The electronic and steric properties of the borate host: As discussed in the design principles, electron-withdrawing groups on the aryl rings of the borate enhance its Lewis acidity and favor stronger anion binding.

Computational studies and experimental data from related triarylborane systems suggest that the interaction energies can be significant, particularly for anions like fluoride and cyanide.

Selective Anion Binding and Extraction Methodologies

A key goal in the design of anion receptors is to achieve selectivity for a particular anion over others that may be present in a mixture. Borate-based receptors can be engineered for selectivity through a combination of the design principles mentioned earlier.

Electronic and Steric Tuning: By carefully selecting the substituents on the aryl rings of a triaryl borate, it is possible to fine-tune the Lewis acidity and steric environment of the boron center to preferentially bind a specific anion. For example, creating a sterically hindered binding pocket can favor the binding of smaller anions over larger ones.

Geometric Complementarity: Incorporating the borate moiety into a rigid macrocyclic or cage-like structure can create a binding cavity with a specific size and shape, leading to high selectivity for anions that are complementary to the cavity.

Extraction Methodologies:

Anion extraction from an aqueous phase into an organic phase is a practical application of selective anion binding. This process typically involves a lipophilic anion receptor dissolved in a water-immiscible organic solvent. When this organic phase is brought into contact with an aqueous phase containing various anions, the receptor selectively binds to its target anion and facilitates its transfer into the organic phase.

The efficiency of this extraction process depends on:

The binding constant of the host-guest complex in the organic phase.

The lipophilicity of the receptor and the resulting complex.

The pH of the aqueous phase, which can affect the protonation state of certain anions.

While specific extraction data for this compound is not extensively reported, the principles of liquid-liquid extraction using borate-based receptors are well-established.

Supramolecular Sensors Incorporating Tetrakis(4-chlorophenyl)borate as an Ionic Additive

While the focus of the preceding sections has been on the direct anion binding properties of trigonal borates, a closely related and widely used compound in supramolecular sensors is potassium tetrakis(4-chlorophenyl)borate. This salt is frequently employed as a lipophilic ionic additive in the membranes of ion-selective electrodes (ISEs).

In a typical polymer membrane-based ISE, an ionophore is responsible for selectively binding the target ion. The inclusion of a lipophilic ionic additive like potassium tetrakis(4-chlorophenyl)borate is crucial for the proper functioning of the sensor. Its roles include:

Reducing Membrane Resistance: The presence of mobile ionic sites within the polymer membrane lowers its electrical resistance, which is essential for stable and reproducible potential measurements.

Ensuring Permselectivity: The bulky, lipophilic tetrakis(4-chlorophenyl)borate anions are essentially trapped within the organic membrane phase. This helps to establish a Donnan exclusion effect, preventing the interference of hydrophilic anions from the sample solution and ensuring that the electrode responds primarily to the target cation.

Improving Electrode Performance: The addition of tetrakis(4-chlorophenyl)borate has been shown to enhance the sensitivity, selectivity, and long-term stability of various ISEs.

The table below summarizes the key functions of tetrakis(4-chlorophenyl)borate in supramolecular sensors.

FunctionMechanismImpact on Sensor Performance
Ionic Additive Provides mobile ionic sites within the organic membrane.Lowers membrane resistance, leading to stable and reproducible signals.
Permselectivity The large, lipophilic borate anion is confined to the membrane phase, repelling sample anions.Minimizes interference from non-target anions, enhancing selectivity.
Performance Enhancement Stabilizes the membrane potential and improves the response characteristics.Increases sensitivity, improves detection limits, and extends the operational lifetime of the sensor.

The use of tetrakis(4-chlorophenyl)borate has been reported in a wide variety of ISEs for the detection of various cations, including alkali metals, alkaline earth metals, heavy metals, and organic cations.

Advanced Spectroscopic and Characterization Techniques in Borate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Solution Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of borate (B1201080) esters in solution. Both ¹H and ¹¹B NMR are particularly informative.

For Tris(4-chlorophenyl) borate, the ¹H NMR spectrum provides distinct signals corresponding to the aromatic protons of the 4-chlorophenyl groups. The chemical shifts and coupling patterns of these protons are indicative of the electronic environment and the substitution pattern on the aromatic ring. A study reported the ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃), showing characteristic signals for the aromatic protons. researchgate.net

Solution dynamics, such as the potential for ligand exchange or interaction with solvent molecules, can also be investigated using variable-temperature NMR studies. These experiments can provide information on the kinetic and thermodynamic parameters of dynamic processes occurring in solution.

Table 1: Representative ¹H NMR Data for this compound

Nucleus Solvent Chemical Shift (ppm)
¹H CDCl₃ 7.28 (d, 6H), 7.04 (d, 6H)

Data sourced from a study on Group-13 catalysed protocols. researchgate.net

X-ray Diffraction Analysis for Solid-State Structural Determination of Borate Complexes and Salts

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information on bond lengths, bond angles, and crystal packing, which are fundamental to understanding the material's properties.

Solid-state NMR spectroscopy can also provide valuable structural information, especially for crystalline or amorphous powders. It can be used to determine the local environment of the boron atoms and to probe for the presence of different polymorphs. nih.gov

Ultraviolet-Visible (UV/Vis) Spectroscopy for Complex Stability and Electronic Transitions

Ultraviolet-Visible (UV/Vis) spectroscopy probes the electronic transitions within a molecule. For this compound, the UV/Vis spectrum is expected to be dominated by π → π* transitions within the 4-chlorophenyl aromatic rings. The presence of the borate ester group can influence the energy of these transitions.

While a specific UV/Vis spectrum for this compound is not detailed in the provided search results, the technique is widely used in borate research to study the stability of borate complexes. For instance, borate esters can react with certain chromophoric reagents, like curcumin, to form colored complexes. The stability and concentration of these complexes can be monitored by measuring their absorbance at a specific wavelength, which is a common method for the quantitative determination of boron. The formation of such a complex results in a shift in the absorption maximum, which can be used for analytical purposes.

Table 2: General Application of UV/Vis Spectroscopy in Borate Analysis

Analytical Method Chromogenic Reagent Wavelength of Maximum Absorbance (λmax) Application

Mass Spectrometry for Molecular Identification and Complex Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

For this compound, the molecular formula is C₁₈H₁₂BCl₃O₃, which corresponds to a molecular weight of approximately 393.45 g/mol . The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to this mass. Due to the presence of chlorine and boron isotopes, the molecular ion peak will appear as a characteristic cluster of peaks reflecting the natural isotopic abundances of ³⁵Cl/³⁷Cl and ¹⁰B/¹¹B.

The fragmentation of this compound under electron ionization (EI) would likely proceed through the cleavage of the B-O and C-O bonds. Common fragmentation pathways for esters can be applied to predict the fragmentation of this borate ester. Expected fragmentation could involve the loss of one or more 4-chlorophenoxy radicals or 4-chlorophenol molecules.

Table 3: Predicted Fragments in the Mass Spectrum of this compound

Fragment Ion Proposed Structure
[M - OC₆H₄Cl]⁺ Ion resulting from the loss of a 4-chlorophenoxy radical.
[B(OC₆H₄Cl)₂]⁺ Diborate fragment.
[OC₆H₄Cl]⁺ 4-chlorophenoxy cation.

Table 4: List of Chemical Compounds

Compound Name
This compound
Curcumin

Future Research Perspectives

Emerging Applications in Novel Chemical Systems

The exploration of Tris(4-chlorophenyl) borate (B1201080) in novel chemical systems is a promising avenue for future research, with potential applications spanning catalysis, sensing, and materials science. The substitution of fluorine with chlorine on the aryl rings, while seemingly subtle, imparts distinct electronic and steric characteristics that can be harnessed for new functionalities.

One of the most exciting prospects for Tris(4-chlorophenyl) borate lies in the realm of Frustrated Lewis Pair (FLP) chemistry . FLPs, comprising a sterically encumbered Lewis acid and a Lewis base, are capable of activating a wide range of small molecules. The slightly reduced Lewis acidity of this compound compared to its perfluorinated analog, coupled with a different steric profile, may lead to novel reactivity patterns and the activation of substrates that are unreactive with existing FLP systems.

In the field of polymerization catalysis , this compound could emerge as a valuable co-catalyst. The electronic nature of the chloro-substituents can influence the activity of the catalytic center and the properties of the resulting polymers. Research in this area could focus on understanding how the use of this chlorinated borate affects polymer tacticity, molecular weight distribution, and the incorporation of polar monomers.

Furthermore, the Lewis acidic boron center in this compound makes it an attractive candidate for the development of anion sensors . Building on the established use of related borate compounds in ion-selective electrodes, future research could explore the design of optical or electrochemical sensors for environmentally or biologically significant anions. The interaction between the borate and the target anion could be transduced into a measurable signal, offering a selective and sensitive detection method.

Potential Application Area Underlying Principle Research Focus
Frustrated Lewis Pair ChemistryActivation of small molecules by sterically hindered Lewis acid-base pairs.Exploring novel reactivity and substrate scope due to unique electronic and steric properties.
Polymerization CatalysisCo-catalyst to activate transition metal catalysts.Investigating the influence on polymer properties such as tacticity and molecular weight.
Anion SensingLewis acidic boron center interacts with anions.Development of selective optical or electrochemical sensors for target anions.

Rational Design of Next-Generation Borate Compounds with Tailored Functionalities

The true potential of chlorinated arylborates will be unlocked through the rational design of new derivatives with precisely tailored properties. The this compound scaffold provides a versatile platform for systematic modification to fine-tune its electronic and steric characteristics for specific applications.

A key parameter that governs the reactivity of triarylboranes is their Lewis acidity . The substitution pattern on the aryl rings offers a powerful tool for modulating this property. Future research will likely focus on synthesizing a library of chlorinated arylborates with varying numbers and positions of chlorine atoms to establish a clear structure-activity relationship. This will enable the selection of the optimal borate for a given catalytic transformation or sensing application.

Beyond simple halogenation patterns, the introduction of other functional groups onto the aryl rings of this compound opens up a vast chemical space. For instance, the incorporation of strong electron-withdrawing groups can further enhance Lewis acidity, while the introduction of chromophores can lead to new optical properties for sensing applications. The synthesis of unsymmetrically substituted triarylboranes , where the three aryl groups are not identical, will be a crucial strategy for achieving multi-functionality and fine-grained control over the compound's properties.

Design Strategy Objective Examples
Modification of Halogenation PatternTune Lewis acidity and steric bulk.Synthesis of di- and trichlorophenyl borates with varying substitution patterns.
Introduction of Functional GroupsEnhance properties for specific applications.Incorporation of electron-withdrawing groups, chromophores, or reactive handles for immobilization.
Synthesis of Unsymmetrical BoranesFine-tune electronic and steric properties.Preparation of BArCl₂(Ar') or BArCl(Ar')(Ar'') derivatives.

Interdisciplinary Research Opportunities for Chlorinated Arylborate Derivatives

The unique properties of chlorinated arylborates, including this compound, position them at the intersection of several scientific disciplines, creating exciting opportunities for interdisciplinary research.

In materials science , the focus will be on harnessing the optoelectronic properties of these compounds. The interaction between the vacant p-orbital on the boron atom and the π-system of the chlorinated aryl rings can give rise to interesting photophysical behaviors. Future research could explore the use of this compound and its derivatives as components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other organic electronic devices. Their electron-accepting nature and tunable energy levels make them promising candidates for improving device efficiency and stability.

The interface with biology and medicine also presents intriguing possibilities. While the application of boron compounds in Boron Neutron Capture Therapy (BNCT) is well-established, the specific properties of chlorinated arylborates could be exploited for other biomedical applications. For example, their potential as fluorescent probes for the detection of biologically relevant anions or as building blocks for drug delivery systems warrants investigation. The development of boronate-based sensors for saccharides is a mature field, and chlorinated derivatives could offer new avenues for creating robust and selective glucose sensors.

Furthermore, in the field of supramolecular chemistry , this compound can serve as a versatile building block for the construction of complex, self-assembled architectures. The directional nature of the Lewis acid-base interactions involving the boron center can be utilized to create well-defined cages, polymers, and frameworks with potential applications in molecular recognition, catalysis, and materials science.

Interdisciplinary Field Potential Role of Chlorinated Arylborates Research Directions
Materials ScienceComponents in organic electronic devices.Development of new materials for OLEDs, OPVs, and sensors.
Biomedical ApplicationsProbes for bioimaging and sensing.Design of fluorescent sensors for anions and saccharides; exploration in drug delivery.
Supramolecular ChemistryBuilding blocks for self-assembled structures.Construction of novel supramolecular cages and frameworks with tailored functions.

Q & A

Basic: What are the standard methods for synthesizing and characterizing Tris(4-chlorophenyl) borate in academic research?

This compound and related derivatives are typically synthesized via metathesis reactions or direct boron trihalide reactions with substituted aryl Grignard reagents. Characterization relies on multinuclear NMR (¹¹B, ¹H, ¹³C) to confirm boron coordination and aromatic substitution patterns. X-ray diffraction (XRD) is critical for resolving crystal structures, particularly to assess steric and electronic effects of substituents. Mass spectrometry (MS) further validates molecular weight and purity. For example, tris(3,5-difluorophenyl)borane synthesis employed these techniques to confirm Lewis acidity and structural integrity . Similar methodologies apply to this compound derivatives .

Advanced: How can researchers address discrepancies in electrochemical sensor responses when using this compound as an ionophore under varying buffer conditions?

Buffer composition significantly impacts sensor performance due to ionic interactions. For instance, in formaldehyde biosensors, borate buffers enhanced sensitivity (5 x 10¹⁷ sites/cm²) compared to Tris buffers (7 x 10¹⁵ sites/cm²), attributed to differences in buffer ion charge (anionic borate vs. cationic Tris) and chemical interactions (e.g., Tris masking analytes) . To resolve discrepancies:

  • Conduct parallel experiments in borate and Tris buffers to isolate buffer-specific effects.
  • Use modified site-binding models to simulate ionophore-buffer interactions and adjust for charge shielding or analyte competition .
  • Validate with alternative buffers (e.g., phosphate) to minimize interference .

Advanced: What methodological considerations are critical when integrating this compound into ion-selective electrodes (ISEs) for heavy metal detection?

Key parameters include:

  • Selectivity coefficients : Optimize by varying plasticizers (e.g., dioctyl phthalate) and ionophore-to-polymer ratios. For Th(IV) detection, KTpClPB (potassium tetrakis(4-chlorophenyl)borate) in carbon nanotube composites improved electrode stability and selectivity .
  • Interference mitigation : Pre-treat samples with masking agents (e.g., EDTA) to suppress competing ions.
  • Surface modification : Use MWCNTs (multi-walled carbon nanotubes) to enhance signal transduction and reduce detection limits .

Basic: What spectroscopic and crystallographic techniques are recommended for confirming the structural integrity of this compound derivatives?

  • ¹¹B NMR : Identifies boron coordination environment (e.g., trigonal planar vs. tetrahedral) and purity.
  • XRD : Resolves bond lengths and angles, critical for assessing steric effects of 4-chlorophenyl groups.
  • FTIR : Detects functional groups (e.g., B-O vibrations) and potential contaminants.
  • Elemental analysis : Validates stoichiometry. These methods were pivotal in characterizing tris(3,5-difluorophenyl)borane .

Advanced: How does the choice of counterion in this compound complexes influence their Lewis acidity and catalytic activity in small molecule activation?

Counterions modulate Lewis acidity via electronic and steric effects. For example:

  • Gutmann-Beckett method : Quantifies Lewis acidity through ³¹P NMR shifts in adducts with triethylphosphine oxide.
  • Childs’ method : Uses ²³Na NMR to compare ion-pairing strengths.
    In tris(3,5-difluorophenyl)borane, fluorinated aryl groups enhanced acidity, enabling applications in frustrated Lewis pair catalysis . For this compound, potassium counterions (KTpClPB) improve solubility in polar solvents, while tetraalkylammonium salts enhance compatibility in non-aqueous systems .

Basic: What are the primary safety and handling protocols for this compound in laboratory settings?

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates.
  • Waste disposal : Segregate waste and collaborate with certified agencies for borate-containing hazardous materials .
  • Storage : Keep in sealed containers under inert gas (e.g., argon) to prevent hydrolysis .

Advanced: What strategies can mitigate interference from buffer components like Tris or borate when utilizing this compound in enzymatic assays?

  • Alternative buffers : Use non-complexing buffers (e.g., HEPES) to avoid borate-sucrose or Tris-formaldehyde interactions .
  • Additive screening : Introduce chelators (e.g., cyclodextrins) to sequester interfering ions.
  • Sensor redesign : Functionalize surfaces with charged polymers (e.g., Nafion) to repel buffer ions .
  • Calibration adjustments : Normalize data using buffer-specific control experiments to account for signal drift .

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